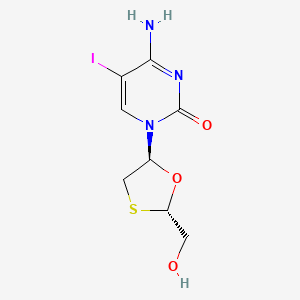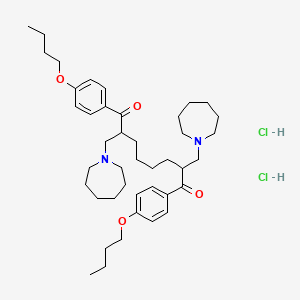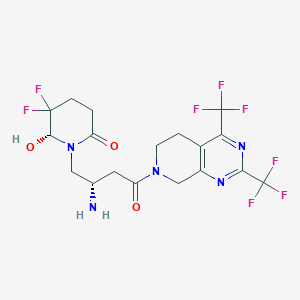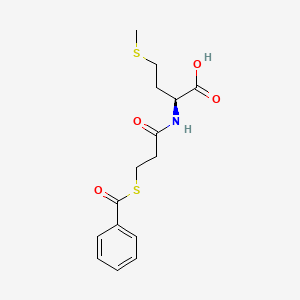
N-(3-Mercaptopropionyl)methionine thiobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-Mercaptopropionyl)methionine thiobenzoate is a compound with the molecular formula C15H19NO4S2 and a molecular weight of 341.45 g/mol It is known for its unique structure, which includes both a mercaptopropionyl group and a methionine thiobenzoate moiety
Vorbereitungsmethoden
The synthesis of N-(3-Mercaptopropionyl)methionine thiobenzoate typically involves the reaction of methionine with 3-mercaptopropionic acid and thiobenzoic acid. The reaction conditions often require a catalyst and specific temperature and pressure settings to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .
Analyse Chemischer Reaktionen
N-(3-Mercaptopropionyl)methionine thiobenzoate undergoes various chemical reactions, including:
Oxidation: The mercaptopropionyl group can be oxidized to form disulfides.
Reduction: The thiobenzoate moiety can be reduced to form the corresponding thiol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiobenzoate group.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
N-(3-Mercaptopropionyl)methionine thiobenzoate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of thioesters and other sulfur-containing compounds.
Biology: The compound is studied for its potential role in enzyme inhibition and protein modification.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the context of cancer treatment and drug delivery systems.
Wirkmechanismus
The mechanism of action of N-(3-Mercaptopropionyl)methionine thiobenzoate involves its interaction with specific molecular targets, such as enzymes and proteins. The mercaptopropionyl group can form covalent bonds with cysteine residues in proteins, leading to enzyme inhibition or modification. The thiobenzoate moiety can also interact with various molecular pathways, influencing cellular processes and signaling .
Vergleich Mit ähnlichen Verbindungen
N-(3-Mercaptopropionyl)methionine thiobenzoate can be compared with other similar compounds, such as:
3-Mercaptopropionic acid: Known for its role in peptide and protein thioester synthesis.
Methionine derivatives: Various methionine derivatives are studied for their biological and chemical properties.
Eigenschaften
CAS-Nummer |
87459-76-5 |
|---|---|
Molekularformel |
C15H19NO4S2 |
Molekulargewicht |
341.4 g/mol |
IUPAC-Name |
(2S)-2-(3-benzoylsulfanylpropanoylamino)-4-methylsulfanylbutanoic acid |
InChI |
InChI=1S/C15H19NO4S2/c1-21-9-7-12(14(18)19)16-13(17)8-10-22-15(20)11-5-3-2-4-6-11/h2-6,12H,7-10H2,1H3,(H,16,17)(H,18,19)/t12-/m0/s1 |
InChI-Schlüssel |
VEPQNNJPTNROPK-LBPRGKRZSA-N |
Isomerische SMILES |
CSCC[C@@H](C(=O)O)NC(=O)CCSC(=O)C1=CC=CC=C1 |
Kanonische SMILES |
CSCCC(C(=O)O)NC(=O)CCSC(=O)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


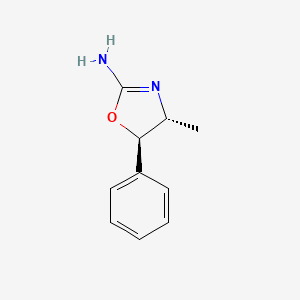
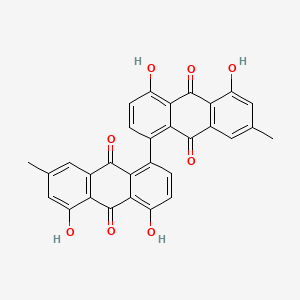

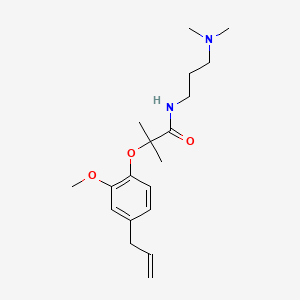

![(1R,2S,3S,7S,8S,13R)-3,5,6,6,7-pentachloro-12-oxahexacyclo[6.5.0.02,10.03,7.05,9.011,13]tridecan-4-one](/img/structure/B12752000.png)

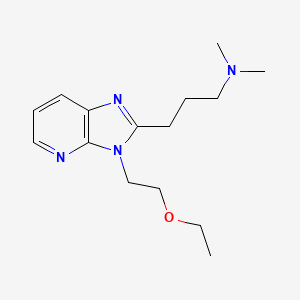
![8-(2,3,4-trimethoxyphenyl)-5,11-dioxa-2-azatricyclo[7.3.0.03,7]dodeca-1(9),3(7)-diene-6,10-dione](/img/structure/B12752011.png)

